Field: This compound is used in the field of medicinal chemistry, specifically in antimicrobial research.
Method: Compounds were synthesized and characterized by FTIR and NMR (1H and 13C).
Field: This compound is used in the field of green chemistry.
Application: It is used in the efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Application: It is used in the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases.
Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential.
Application: It is used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles.
Results: The synthesized compounds were obtained in good yields and showed promising biological activities.
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound characterized by its unique thiazole structure, which incorporates both amino and carboxylate functional groups. Its molecular formula is , with a molecular weight of approximately 186.23 g/mol. The compound is recognized for its white to pale cream powder appearance and has a melting point ranging from 171.0 to 180.0 °C . This compound belongs to the thiazole family, which is known for its diverse biological activities.
Research indicates that ethyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential as an antimicrobial agent against various pathogens, as well as showing cytotoxic effects against cancer cell lines . Its bifunctional nature allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Several synthesis methods have been developed for ethyl 2-amino-5-methylthiazole-4-carboxylate:
Ethyl 2-amino-5-methylthiazole-4-carboxylate finds applications in several fields:
Interaction studies involving ethyl 2-amino-5-methylthiazole-4-carboxylate have focused on its binding affinity with various biological targets. Research has indicated that it can interact with enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents . These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.
Ethyl 2-amino-5-methylthiazole-4-carboxylate shares structural similarities with several other thiazole derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 0.97 | Bifunctional; strong antimicrobial activity |
Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | 0.97 | Similar structure; less hydrophobic |
Ethyl 4-methylthiazole-5-carboxylate | 20582-55-2 | 0.88 | Lacks amino group; different activity profile |
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 344-72-9 | 0.88 | Trifluoromethyl substitution enhances lipophilicity |
Methyl 4-methylthiazole-5-carboxylate | 81569-44-0 | 0.86 | Methyl group substitution alters properties |
This table illustrates how ethyl 2-amino-5-methylthiazole-4-carboxylate stands out due to its specific functional groups that contribute to its unique biological activities compared to similar compounds.